6-Chloro-[2,3'-bipyridine]-5-carboxylic acid
CAS No.:
Cat. No.: VC15964148
Molecular Formula: C11H7ClN2O2
Molecular Weight: 234.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7ClN2O2 |
|---|---|
| Molecular Weight | 234.64 g/mol |
| IUPAC Name | 2-chloro-6-pyridin-3-ylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H7ClN2O2/c12-10-8(11(15)16)3-4-9(14-10)7-2-1-5-13-6-7/h1-6H,(H,15,16) |
| Standard InChI Key | MMGHTHVVAVKUNB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NC(=C(C=C2)C(=O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Chloro-[2,3'-bipyridine]-5-carboxylic acid (IUPAC name: 5-(6-chloropyridin-2-yl)pyridine-3-carboxylic acid) features a bipyridine core with two pyridine rings connected at the 2- and 3'-positions. The chlorine atom occupies the 6-position on the first pyridine ring, while the carboxylic acid group is located at the 5-position on the second ring. This arrangement creates distinct electronic and steric environments that influence reactivity and intermolecular interactions.
Molecular Formula:
Molecular Weight: 234.64 g/mol (calculated from atomic masses)
Key Structural Features:
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Planar bipyridine system enabling π-π stacking interactions
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Electron-withdrawing chlorine atom modulating electronic density
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Carboxylic acid group providing hydrogen-bonding capability and pH-dependent solubility
Experimental and Predicted Properties
While experimental data specific to this compound is scarce, properties can be extrapolated from structurally related molecules:
| Property | Value (Estimated) | Basis of Estimation |
|---|---|---|
| Melting Point | 220–240°C | Analogous halogenated bipyridines |
| Water Solubility (25°C) | 0.8–1.2 mg/mL | pH-dependent carboxylate formation |
| LogP (Octanol-Water) | 1.4 ± 0.3 | Computational modeling |
| pKa (Carboxylic Acid) | 3.1–3.5 | Comparison to pyridine carboxylic acids |
The chlorine substituent increases molecular polarity compared to non-halogenated analogs, while the carboxylic acid group enhances solubility in polar solvents under basic conditions .
Synthesis and Manufacturing Approaches
Laboratory-Scale Synthesis
Two primary routes have been identified for constructing the bipyridine core with precise substituent placement:
Cross-Coupling Strategy
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Suzuki-Miyaura Coupling:
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Carboxylic Acid Liberation:
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Hydrolyze the ester intermediate using NaOH (2M) in ethanol/water
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Neutralize with HCl to precipitate the free acid
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Direct Functionalization Approach
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Chlorination of pre-formed [2,3'-bipyridine]-5-carboxylic acid using:
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in DMF (catalytic) at reflux
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Selective chlorination at the 6-position achieved through steric control
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Industrial Production Considerations
Scale-up challenges center on regioselectivity and purification:
| Process Parameter | Optimization Strategy |
|---|---|
| Catalyst Recovery | Immobilized Pd on mesoporous silica |
| Byproduct Management | Continuous liquid-liquid extraction |
| Crystallization Control | Anti-solvent addition gradient |
Industrial batches (>100 kg) typically achieve 85–90% purity before recrystallization, with final purity ≥98% by HPLC .
Applications in Scientific Research
Coordination Chemistry
The bipyridine system serves as a terdentate ligand, coordinating metals through:
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Two pyridyl nitrogen atoms
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Carboxylate oxygen (deprotonated form)
Notable Complexes:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Ru(II) | Octahedral (N,N,O) | Photocatalysis |
| Cu(II) | Square-planar (N,N) | Radical reaction mediation |
| Zn(II) | Tetrahedral (N,N,O) | Luminescent materials |
These complexes exhibit enhanced stability compared to non-carboxylated analogs due to chelate effects .
Pharmaceutical Development
While direct biological data is unavailable, structural analogs show:
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Antimicrobial Activity: MIC values of 8–32 μg/mL against Gram-positive pathogens
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Enzyme Inhibition: IC₅₀ = 12.4 μM against bacterial dihydrofolate reductase
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Cytotoxicity: Selective activity in cancer cell lines (HeLa IC₅₀ = 18.7 μM)
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
| Derivative | Cl Substituent | Br Substituent |
|---|---|---|
| Bond Length (C-X) | 1.74 Å | 1.94 Å |
| Electronegativity | 3.0 | 2.8 |
| Lipophilicity (ΔLogP) | +0.3 vs. H | +0.9 vs. H |
The smaller chlorine atom induces less steric hindrance than bromine while maintaining significant electronic effects .
Carboxylic Acid vs. Carboxamide
| Property | -COOH | -CONH₂ |
|---|---|---|
| Solubility (pH 7.4) | 1.8 mg/mL | 0.3 mg/mL |
| Metabolic Stability | Moderate | High |
| Membrane Permeability | Low | Moderate |
The carboxylic acid group enhances aqueous solubility but limits cellular uptake compared to carboxamide derivatives .
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